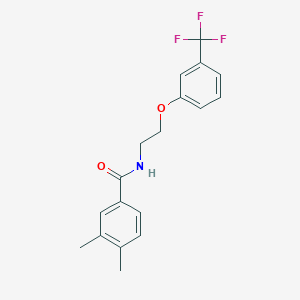

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-12-6-7-14(10-13(12)2)17(23)22-8-9-24-16-5-3-4-15(11-16)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDYCXYOLODMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-(3-(trifluoromethyl)phenoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule, which is crucial for penetrating biological membranes and interacting with microbial targets. Studies have shown that derivatives with similar structures exhibit varying degrees of antimicrobial activity against different strains of bacteria and fungi, indicating that modifications to the benzamide structure can lead to compounds with improved efficacy against resistant strains.

Anticancer Research

Recent investigations into compounds similar to 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have suggested potential applications in anticancer therapies . The incorporation of trifluoromethyl groups is known to influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to enhanced anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest. Research focusing on related benzamide derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo.

Neuropharmacology

The compound's structure may also lend itself to applications in neuropharmacology . Compounds featuring similar functional groups have been explored for their effects on neurotransmitter systems, particularly those involving norepinephrine and serotonin. The modulation of these systems is critical for developing treatments for conditions such as depression and anxiety disorders.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound serves as a basis for structure-activity relationship (SAR) studies. By systematically altering substituents on the benzamide core or modifying the trifluoromethyl-phenoxy group, researchers can identify key structural features that enhance biological activity or reduce toxicity. These studies are essential for optimizing lead compounds for further development.

Environmental Chemistry

Given its chemical properties, there is potential for exploring the environmental impact of this compound. Its stability and persistence in various environmental conditions could make it a candidate for studying chemical behavior in ecological systems or assessing risks associated with its use in agricultural or industrial applications.

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against resistant strains observed in related compounds |

| Anticancer Research | Antitumor agents | Induction of apoptosis noted in studies with similar benzamide derivatives |

| Neuropharmacology | Treatments for depression/anxiety | Modulation of neurotransmitter systems explored with similar functional groups |

| Synthesis & SAR Studies | Optimization of drug candidates | Key structural features identified that enhance biological activity |

| Environmental Chemistry | Assessment of chemical behavior and ecological impact | Stability studies indicate potential persistence in environmental conditions |

Case Studies

- Antimicrobial Activity : A study conducted on various benzamide derivatives demonstrated that modifications involving trifluoromethyl groups significantly increased antimicrobial potency against Gram-positive and Gram-negative bacteria.

- Anticancer Efficacy : Research published on related compounds showed that certain trifluoromethyl-substituted benzamides exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

- Neuropharmacological Effects : Investigations into the effects of structurally similar compounds on neurotransmitter release revealed promising results for developing new antidepressants targeting norepinephrine reuptake inhibition.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Molecular weights calculated based on chemical formulas.

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group is a recurring motif in agrochemicals due to its electron-withdrawing properties and resistance to metabolic degradation. For example, flutolanil’s 2-CF₃ group enhances fungicidal activity by improving target enzyme binding . Diflufenican’s pyridinecarboxamide core and difluorophenyl group contribute to herbicidal activity via inhibition of carotenoid biosynthesis .

Role of Ether Linkages: The phenoxyethyl chain in the target compound may improve solubility compared to non-polar analogs like N-(3,4-difluorophenyl)-3-methylbenzamide . This structural feature is absent in simpler benzamides but common in systemic agrochemicals for enhanced translocation .

Methyl vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- Metabolic Stability : The target’s 3,4-dimethyl groups may reduce oxidative metabolism compared to methoxy-substituted analogs, which are prone to demethylation .

Biological Activity

3,4-Dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzamide backbone with trifluoromethyl and dimethyl substitutions that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 311.256 g/mol |

| LogP | 5.545 |

| Polar Surface Area | 55.050 Ų |

Synthesis

The synthesis of this compound typically involves the reaction of a substituted phenol with an appropriate amine under controlled conditions. The incorporation of the trifluoromethyl group is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study showed that similar derivatives demonstrated significant antibacterial activity against various strains, including Xanthomonas oryzae and Ralstonia solanacearum at concentrations ranging from 50 to 100 mg/L .

Case Study:

In a comparative study, derivatives with similar structures were tested for their antibacterial efficacy. The results highlighted that compounds with trifluoromethyl substitutions exhibited up to 67% inhibition against R. solanacearum, suggesting that the presence of the trifluoromethyl group significantly enhances antibacterial activity compared to non-fluorinated analogs .

Enzyme Inhibition

Trifluoromethyl-containing compounds have been shown to inhibit specific enzymes effectively. For instance, structural modifications in similar compounds have led to increased potency in inhibiting serotonin uptake by up to six-fold when compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl group plays a pivotal role in enhancing binding affinity and selectivity towards target enzymes.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications of such compounds. Studies have indicated varying degrees of toxicity based on structural modifications. For example, the introduction of trifluoromethyl groups has been associated with increased lipophilicity, which can affect bioaccumulation and toxicity profiles in vivo .

Q & A

Q. How can researchers optimize synthetic routes for 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide to achieve high yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters:

- Temperature : Elevated temperatures (70–100°C) may accelerate amide bond formation but risk side reactions. Lower temperatures (40–60°C) improve selectivity for intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in trifluoromethylphenoxy-ethyl intermediates. Solvent screening via HPLC can identify optimal dielectric constants for intermediate stability .

- Catalysis : Use coupling agents like HATU or DCC for amide bond formation, with monitoring via TLC or LC-MS to minimize unreacted starting materials .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and confirms ethyl-phenoxy linkage .

- HRMS : Validates molecular weight and detects isotopic patterns (e.g., chlorine or fluorine signatures) .

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. How should researchers design hazard mitigation strategies for handling mutagenic byproducts during synthesis?

- Methodological Answer :

- Risk Assessment : Conduct Ames testing for mutagenicity (as in analogous anomeric amides) and evaluate decomposition products via DSC/TGA .

- PPE : Use nitrile gloves, fume hoods, and closed-system reactors to minimize exposure to volatile intermediates (e.g., benzyl chloride analogs) .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize conditions for novel derivatives?

- Methodological Answer :

- Quantum Chemistry : Use DFT (e.g., Gaussian 16) to model transition states for trifluoromethyl-phenoxy coupling, identifying steric/electronic barriers .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for benzamide derivatives. ICReDD’s reaction path search methods integrate experimental data to refine predictions .

- MD Simulations : Simulate solvent effects on reaction kinetics to prioritize experimental conditions .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethyl-phenoxy cleavage) that reduce in vivo efficacy .

- Protein Binding Studies : Conduct SPR or ITC to assess serum albumin binding, which may limit bioavailability .

- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and in vivo plasma concentration data to adjust dosing regimens .

Q. What methodologies are recommended for analyzing degradation pathways under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze degradants via LC-PDA-MS .

- Isotope Labeling : Use ¹⁸O-water or deuterated solvents to trace hydrolysis mechanisms in amide bonds .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Q. How can crystallography elucidate structure-activity relationships (SAR) for target binding?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map hydrogen bonding (amide NH to active site residues) and hydrophobic interactions (trifluoromethyl groups) .

- Electron Density Maps : Identify conformational flexibility in the ethyl-phenoxy linker, which may impact binding entropy .

- Mutagenesis Studies : Validate crystallographic findings by testing binding affinity against mutant proteins .

Q. What strategies validate the selectivity of this compound in receptor binding assays?

- Methodological Answer :

- Panel Screening : Test against related receptors (e.g., GPCRs, kinases) to identify off-target interactions. Use radioligand displacement assays (e.g., ³H-labeled antagonists) .

- Cryo-EM : Resolve binding poses in complex with receptors to guide structural modifications for selectivity .

- SPR-Based Competition Assays : Measure kinetic parameters (kon/koff) to differentiate between orthosteric and allosteric binding .

Data Analysis & Validation

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS Validation : Follow ICH Q2(R2) guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma/brain homogenates .

- Matrix Effects : Compare ionization suppression in biological vs. synthetic matrices using post-column infusion .

- Stability : Assess freeze-thaw cycles and short-term room-temperature stability to ensure data reproducibility .

Q. What statistical approaches are robust for interpreting dose-response contradictions in high-throughput screens?

- Methodological Answer :

- Hill Slope Analysis : Fit sigmoidal curves to identify non-linear responses (e.g., cooperative binding) .

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values to assess variability .

- PCA/Machine Learning : Cluster outliers in screening data to detect assay interference (e.g., compound aggregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.